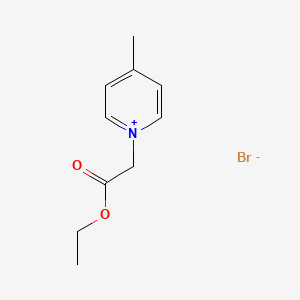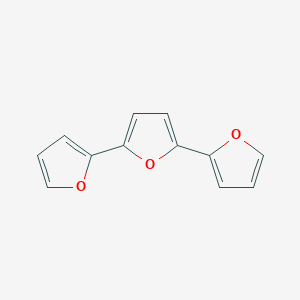
2,5-bis(furan-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(furan-2-yl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound, this compound, features two furan rings attached to a central furan ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(furan-2-yl)furan typically involves the reaction of furfural with suitable reagents. One common method is the Weidenhagen reaction, where [2-(furan-2-yl)-2-oxoethyl]acetate reacts with furfural . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and the use of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(furan-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the furan rings, leading to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Friedel-Crafts alkylation and acylation reactions often employ Lewis acids like aluminum chloride as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
2,5-Bis(furan-2-yl)furan has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-bis(furan-2-yl)furan involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its derivatives may inhibit specific enzymes or modulate receptor activity, contributing to their therapeutic potential .
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A derivative with hydroxymethyl groups, known for its stability and use as a building block for polymers.
5-Hydroxymethylfurfural: A valuable platform compound for synthesizing various chemicals and materials.
2,5-Furandicarboxylic Acid: Another important furan derivative used in the production of bio-based plastics.
Uniqueness: 2,5-Bis(furan-2-yl)furan is unique due to its structure, which allows for versatile chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
62889-09-2 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2,5-bis(furan-2-yl)furan |
InChI |
InChI=1S/C12H8O3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H |
InChI Key |
OPSVYWJVJJBXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


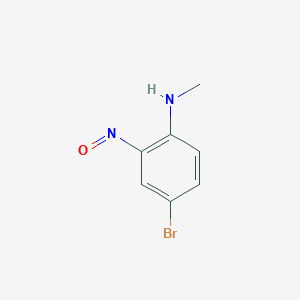
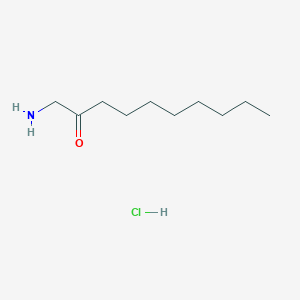

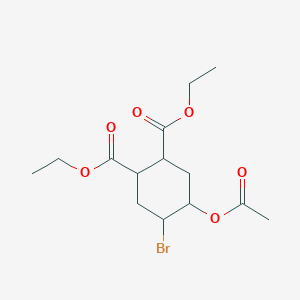
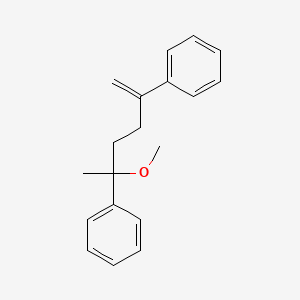

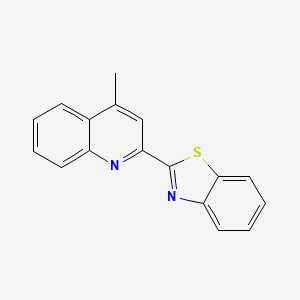
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)

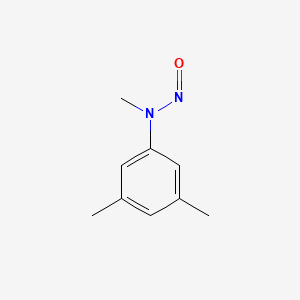
![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
